molecular formula C16H10N2O6 B5878814 3-(5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID

3-(5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID

Cat. No.: B5878814
M. Wt: 326.26 g/mol
InChI Key: ZJDLGUNFIBSTDR-UHFFFAOYSA-N
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Description

3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a furan ring and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.

    Attachment of the furan ring: The furan ring is introduced through a condensation reaction with the pyrimidine derivative.

    Formation of the benzoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound is investigated for its potential use in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate
  • 3-(5-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid

Uniqueness

3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c19-13-11(14(20)18-16(23)17-13)7-10-4-5-12(24-10)8-2-1-3-9(6-8)15(21)22/h1-7H,(H,21,22)(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDLGUNFIBSTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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